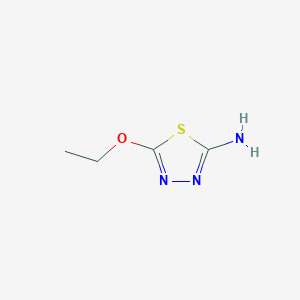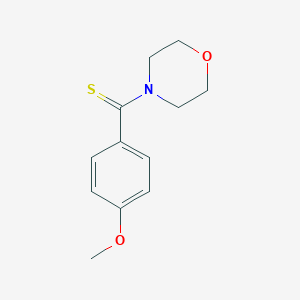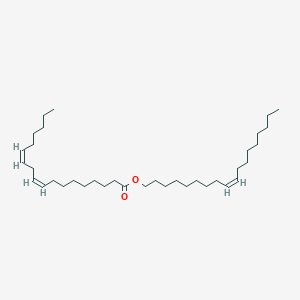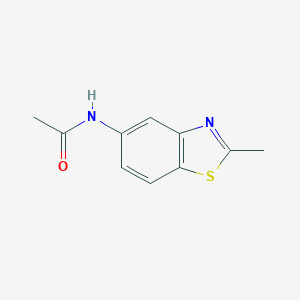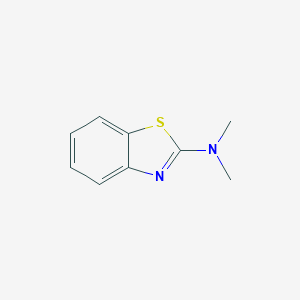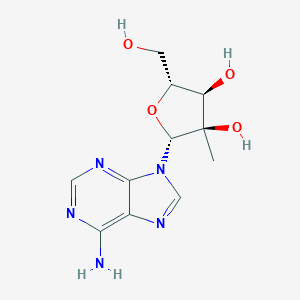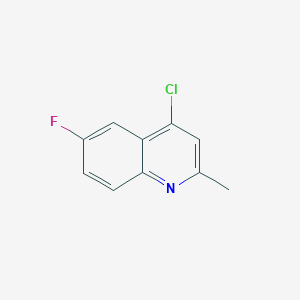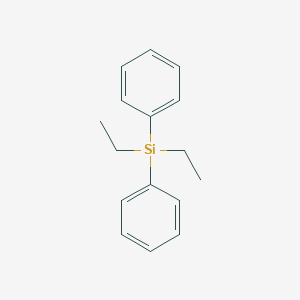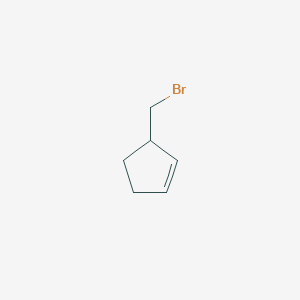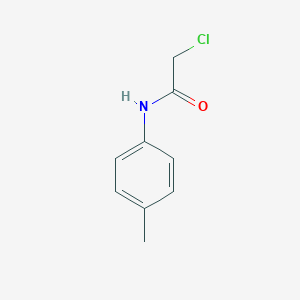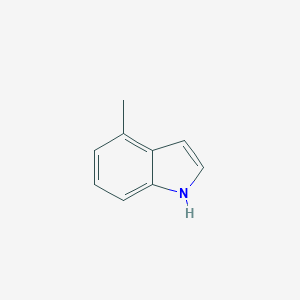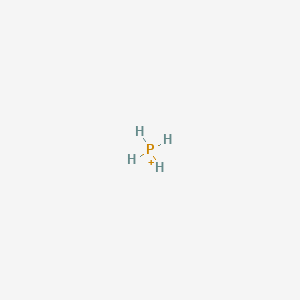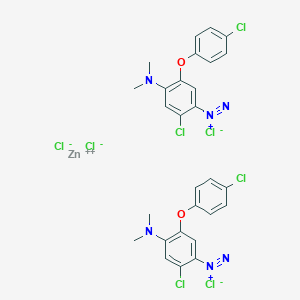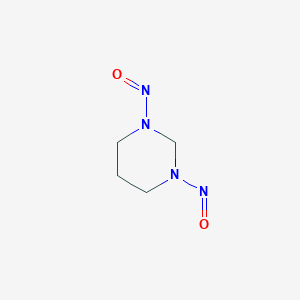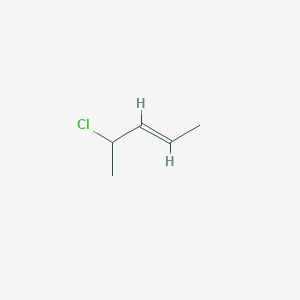
2-Pentene, 4-chloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pentene, 4-chloro- is a chlorinated organic compound with the chemical formula C5H9Cl. It is commonly used in scientific research for its unique properties and applications.
Aplicaciones Científicas De Investigación
2-Pentene, 4-chloro- has a wide range of scientific research applications, including its use as a reagent in organic synthesis, as a starting material for the production of other organic compounds, and as a reference standard in analytical chemistry. It is also used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-Pentene, 4-chloro- is not fully understood, but it is believed to interact with cellular membranes and proteins, leading to changes in cell function and signaling pathways. It has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 2-Pentene, 4-chloro- has a variety of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of immune function. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Pentene, 4-chloro- in lab experiments is its stability and ease of handling. It is also readily available and relatively inexpensive. However, its toxicity and potential health hazards must be taken into account when working with the compound. Additionally, its mechanism of action and effects on cellular function are not fully understood, which may limit its usefulness in certain types of experiments.
Direcciones Futuras
There are several areas of future research that could be explored with 2-Pentene, 4-chloro-. One area of interest is its potential as a therapeutic agent for the treatment of cancer and other diseases. Further studies could also investigate its effects on cellular signaling pathways and the development of new materials based on its unique chemical properties. Additionally, research could be conducted to better understand its mechanism of action and potential health hazards.
In conclusion, 2-Pentene, 4-chloro- is a valuable compound with a wide range of scientific research applications. Its unique chemical properties and potential therapeutic effects make it an important area of study for future research.
Métodos De Síntesis
2-Pentene, 4-chloro- can be synthesized through a variety of methods, including the chlorination of 2-pentene using chlorine gas or hydrochloric acid. Another method involves the addition of hydrogen chloride to 2-pentene in the presence of a catalyst such as aluminum chloride. The resulting product is then purified through distillation or recrystallization.
Propiedades
Número CAS |
18610-33-8 |
|---|---|
Nombre del producto |
2-Pentene, 4-chloro- |
Fórmula molecular |
C5H9Cl |
Peso molecular |
104.58 g/mol |
Nombre IUPAC |
(E)-4-chloropent-2-ene |
InChI |
InChI=1S/C5H9Cl/c1-3-4-5(2)6/h3-5H,1-2H3/b4-3+ |
Clave InChI |
FKKCIOTUMHPTSB-ONEGZZNKSA-N |
SMILES isomérico |
C/C=C/C(C)Cl |
SMILES |
CC=CC(C)Cl |
SMILES canónico |
CC=CC(C)Cl |
Sinónimos |
TRANS-4-CHLORO-2-PENTENE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



